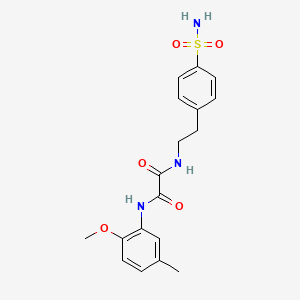

N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5S/c1-12-3-8-16(26-2)15(11-12)21-18(23)17(22)20-10-9-13-4-6-14(7-5-13)27(19,24)25/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)(H2,19,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOSOEHTYIEKQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(4-sulfamoylphenethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its synthesis, biological mechanisms, and relevant research findings.

The synthesis of this compound typically involves the reaction of 2-methoxy-5-methylphenylamine with 4-sulfamoylphenethylamine in the presence of oxalyl chloride. The reaction is performed under controlled conditions to ensure high yield and purity.

General Reaction Scheme:

- Formation of Oxalamide: The oxalyl chloride is reacted with the amines to form the desired oxalamide linkage.

- Purification: The product is purified via recrystallization from suitable solvents such as ethanol or methanol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This compound may exert its effects through:

- Inhibition of Enzymatic Activity: The sulfonamide group may inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Modulation of Receptor Activity: The phenyl groups may interact with various receptors, altering their signaling pathways.

Research Findings

Recent studies have highlighted the pharmacological potential of this compound:

-

Anticancer Activity:

- A study demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through activation of caspase pathways, indicating its potential as an anticancer agent.

-

Anti-inflammatory Properties:

- Research has indicated that this compound can reduce inflammation markers in vitro, suggesting its utility in treating inflammatory diseases. It appears to inhibit the production of pro-inflammatory cytokines, thereby modulating immune responses.

-

Neuroprotective Effects:

- Preliminary findings suggest that this compound may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study A | Assess anticancer effects | Significant cytotoxicity against breast cancer cell lines; induced apoptosis via caspase activation. |

| Study B | Evaluate anti-inflammatory properties | Reduced levels of TNF-alpha and IL-6 in treated cells; potential for inflammatory disease treatment. |

| Study C | Investigate neuroprotective effects | Decreased oxidative stress markers in neuronal cell cultures; suggests a protective mechanism against neurodegeneration. |

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares key oxalamide derivatives, emphasizing substituent variations and associated activities:

Substituent Impact on Activity

- Aromatic vs. Methoxy/Methyl Groups (N1): The 2-methoxy-5-methylphenyl substituent shares similarities with flavoring agents like FEMA 4233, where methoxy groups contribute to taste receptor activation .

- Sulfamoyl Group: Unlike chlorophenyl or thiazolyl substituents in antiviral compounds , the sulfamoyl group may confer solubility advantages or target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). However, in flavoring agents, sulfonamides are metabolized via hydrolysis and glucuronidation, ensuring safety at specified NOELs .

Research Implications and Gaps

- Pharmacological Potential: While the target compound’s sulfamoyl group aligns with enzyme inhibitors (e.g., SCD1 ), its structural similarity to flavoring agents (e.g., FEMA 4233 ) complicates functional predictions.

- Safety Profile: If used as a flavoring agent, the NOEL of 100 mg/kg/day (for S336 ) may serve as a conservative benchmark, though direct toxicological studies are needed.

- Synthetic Optimization : Higher yields (e.g., 73% in Compound 2 ) could be achievable by optimizing reaction conditions, such as solvent choice or stoichiometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.